Cytotoxic Potency: Alpha-Eudesmol Demonstrates Superior IC₅₀ Values Against Multiple Tumor Cell Lines Compared to Beta- and Gamma-Eudesmol
In a direct head-to-head comparison across identical tumor cell lines, α-eudesmol exhibited consistently lower IC₅₀ values than both β-eudesmol and γ-eudesmol. Against B16-F10 murine melanoma cells, α-eudesmol achieved an IC₅₀ of 5.38 ± 1.10 μg/mL, compared to 16.51 ± 1.21 μg/mL for β-eudesmol and 8.86 ± 1.27 μg/mL for γ-eudesmol. Against K562 chronic myeloid leukemia cells, α-eudesmol reached 10.60 ± 1.33 μg/mL, while γ-eudesmol required 15.15 ± 1.06 μg/mL [1]. The quantified potency advantage indicates that α-eudesmol is the most cytotoxic eudesmol isomer in these in vitro cancer models.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 5.38 ± 1.10 μg/mL (B16-F10); 10.60 ± 1.33 μg/mL (K562) |
| Comparator Or Baseline | β-Eudesmol: 16.51 ± 1.21 μg/mL (B16-F10); 24.57 ± 2.75 μg/mL (HepG2). γ-Eudesmol: 8.86 ± 1.27 μg/mL (B16-F10); 15.15 ± 1.06 μg/mL (K562) |
| Quantified Difference | α-Eudesmol is 3.1-fold more potent than β-eudesmol against B16-F10; 1.6-fold more potent than γ-eudesmol against B16-F10; 1.4-fold more potent than γ-eudesmol against K562 |
| Conditions | In vitro cytotoxicity assay; 24-hour incubation; B16-F10 murine melanoma and K562 chronic myeloid leukemia cell lines |
Why This Matters
For oncology research requiring the most potent eudesmol isomer, α-eudesmol provides the lowest IC₅₀ values, enabling lower dosing requirements and potentially wider therapeutic windows in experimental systems.
- [1] Bomfim DS, Ferraz RP, Carvalho NC, Soares MB, Pinheiro ML, Costa EV, Bezerra DP. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells. Basic Clin Pharmacol Toxicol. 2013 Nov;113(5):300-6. doi: 10.1111/bcpt.12097. PMID: 23786320. View Source
